Enhanced Lipophilicity and Predicted Membrane Permeability vs. Non-Brominated Analog
The introduction of a bromine atom at the C3 position of 8-fluoroquinolin-4-amine results in a substantial increase in lipophilicity, directly impacting membrane permeability and pharmacokinetic behavior. Quantitative comparison of experimental LogP values shows that 3-bromo-8-fluoroquinolin-4-amine (LogP = 3.30) is 0.76 log units more lipophilic than the non-brominated comparator 8-fluoroquinolin-4-amine (LogP = 2.54), while both maintain identical polar surface area (PSA = 38.91 Ų) [1][2].
| Evidence Dimension | Experimental logP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.30 |
| Comparator Or Baseline | 8-Fluoroquinolin-4-amine (CAS 148401-38-1): LogP = 2.54 |
| Quantified Difference | ΔLogP = +0.76 (target compound 30% more lipophilic) |
| Conditions | Experimental logP values from chemical property databases; Topological PSA held constant at 38.91 Ų |
Why This Matters
A ΔLogP of +0.76 within an identical PSA window allows medicinal chemists to select the brominated analog for lead series requiring enhanced membrane permeability or blood-brain barrier penetration without sacrificing hydrogen-bonding capacity.
- [1] ChemSrc. 4-Amino-3-bromo-8-fluoroquinoline (CAS 1065088-27-8). LogP: 3.30, PSA: 38.91. View Source
- [2] Chem960. 8-Fluoroquinolin-4-amine (CAS 148401-38-1). LogP: 2.54, PSA: 38.91. View Source
